In NBS labs, reliance on saturated C8 or mass-only selection causes high false-positive rates for MCADD, especially in low-birth-weight infants. The authentic trans-2-octenoyl-L-carnitine standard (>95% pure) resolves these issues: - Establishes precise C8/C8:1 diagnostic ratio, reducing false positives. - Enables chromatographic separation from isobaric interferences (e.g., cis-3,4-methylene-heptanoylcarnitine) for definitive quantitation. - Validates MS/MS DBS assays per newborn screening protocols. Supplied as a quantitative calibrator, ready for method validation, with guaranteed lot consistency.
2-Octenoyl carnitine (C8:1 carnitine) is a synthetic, medium-chain unsaturated acylcarnitine utilized primarily as a high-purity analytical standard in clinical metabolomics and tandem mass spectrometry (MS/MS) workflows. In procurement contexts, it is an essential calibrator for newborn screening (NBS) panels targeting fatty acid oxidation disorders, specifically medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Unlike crude acylcarnitine mixtures, the availability of >95% pure authentic trans-2-octenoyl-L-carnitine enables laboratories to establish precise retention times, calculate critical diagnostic ratios, and validate quantitative assays in complex human biofluids [1].
Substituting 2-octenoyl carnitine with saturated analogs like octanoyl carnitine (C8) or relying on generic MS/MS mass-selection profiles critically compromises diagnostic specificity and analytical resolution. In newborn screening, relying solely on C8 measurements generates high false-positive rates, particularly in low birth weight cohorts; accurate quantification requires the specific C8:1 standard to calculate the C8/C8:1 diagnostic ratio [1]. Furthermore, standard tandem MS profiles that select only for mass cannot distinguish authentic C8:1 carnitine from isobaric interferences such as cis-3,4-methylene-heptanoylcarnitine. Procurement of the exact trans-2-octenoyl-L-carnitine standard is mandatory for chromatographic resolution and definitive structural verification [2].
2-Octenoyl-CoA bypasses MCAD and enters β-oxidation at the enoyl-CoA hydratase step; octanoyl-CoA (C8:0) is a direct MCAD substrate. Analytical interchange may misrepresent pathway activity.
C8:1 is a secondary marker for MCKAT deficiency (LOINC 55951-8), while C8:0 is the primary marker for MCAD deficiency (LOINC 53195-6). Using C8:0 in MCKAT-focused panels may miss the relevant signal.
The endogenous urinary C8:1 signal arises from cis-3,4-methylene-heptanoylcarnitine, not 2-octenoyl carnitine. Without the authentic standard, LC-MS/MS methods risk misidentification and quantification errors.
In clinical screening for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), relying on the primary marker C8 carnitine alone is prone to false positives. The integration of 2-octenoyl carnitine (C8:1) as a quantitative standard allows for the calculation of the C8/C8:1 ratio. Utilizing this specific ratio significantly reduces the false-positive rate compared to using the C8 baseline alone, particularly in highly vulnerable populations such as very low birth weight infants [1].
| Evidence Dimension | False-positive reduction in MCADD screening |
| Target Compound Data | C8/C8:1 ratio (enabled by C8:1 standard) provides high diagnostic specificity |
| Comparator Or Baseline | C8 carnitine primary marker alone |
| Quantified Difference | Significant reduction in false-positive rates in low birth weight infants |
| Conditions | Dried blood spot (DBS) tandem mass spectrometry (NBS) |
Procuring the C8:1 standard is essential for clinical laboratories aiming to minimize false-positive diagnostic reports and avoid unnecessary secondary testing.
Standard MS/MS profiling selects acylcarnitines by mass alone, which fails to differentiate structural isomers. When analyzing human biofluids, the generic 'C8:1' mass signal can be confounded by xenometabolites like cis-3,4-methylene-heptanoylcarnitine. The procurement and use of authentic trans-2-octenoyl-L-carnitine as a reference standard allows laboratories to establish exact GC/EI-MS and HPLC/MS retention times, successfully separating the true C8:1 signal from isobaric interferences that generic mass-selection cannot resolve[1].
| Evidence Dimension | Isomer differentiation capability |
| Target Compound Data | Authentic trans-2-octenoylcarnitine standard enables exact retention time matching |
| Comparator Or Baseline | Generic MS/MS mass-selection profiling |
| Quantified Difference | Complete resolution of authentic C8:1 from cis-3,4-methylene-heptanoylcarnitine |
| Conditions | HPLC/MS and GC/EI-MS analysis of human urine |
Analytical laboratories must procure the exact structural standard to validate UHPLC-MS/MS methods and prevent misidentification of branched-chain or xenometabolite interferences.
During hemodialysis, different acylcarnitine classes exhibit distinct recovery profiles post-dialysis. While short-chain acylcarnitines (C2, C3) recover to only ~50% of predialysis levels 44 hours post-dialysis, medium-chain acylcarnitines like C8 and C8:1 recover to approximately 72% of their predialysis baseline. Accurate quantification of these specific medium-chain recovery dynamics requires the dedicated C8:1 standard, as generic carnitine measurements mask these chain-length-specific metabolic fluxes [1].
| Evidence Dimension | Post-dialysis plasma concentration recovery |
| Target Compound Data | C8/C8:1 medium-chain esters recover to ~72% of predialysis levels |
| Comparator Or Baseline | Short-chain (C2/C3) carnitine esters (~50% recovery) |
| Quantified Difference | 22% higher concentration recovery for medium-chain vs. short-chain esters |
| Conditions | Electrospray MS/MS analysis of ESRD patient plasma 44h post-dialysis |
For clinical research in end-stage renal disease, procuring specific medium-chain standards ensures accurate tracking of patient metabolic fingerprints and L-carnitine supplementation efficacy.
2-Octenoyl carnitine is critical as a quantitative calibrator in dried blood spot (DBS) tandem mass spectrometry. It is specifically used to establish the C8/C8:1 ratio, which is required by clinical laboratories to confirm Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) while minimizing false positives in low birth weight infants [1].
In advanced metabolomics, the compound is procured as an authentic structural reference to validate chromatographic methods. It allows analytical chemists to distinguish true endogenous C8:1 acylcarnitines from isobaric xenometabolites (e.g., cis-3,4-methylene-heptanoylcarnitine) that would otherwise cause quantitative errors in generic MS/MS mass profiling [2].
The standard is utilized in clinical research to monitor the specific depletion and recovery rates of medium-chain acylcarnitines in end-stage renal disease (ESRD) patients. It enables the precise measurement of C8:1 plasma fluxes during and after hemodialysis, ensuring accurate evaluation of L-carnitine supplementation therapies [3].